EP4 Receptor Binding Selectivity: A Quantitative Advantage Over Misoprostol
Rivenprost demonstrates a markedly superior selectivity profile for the EP4 receptor compared to misoprostol, a mixed EP2/EP3/EP4 agonist. Rivenprost's binding affinities (Ki) for human EP4, EP3, EP2, and EP1 receptors are 0.7 nM, 56 nM, 620 nM, and >10,000 nM, respectively . In contrast, misoprostol's reported EC50 values for EP2, EP3, and EP4 are 250 nM, 67 nM, and 67 nM, respectively, indicating promiscuous activation across multiple subtypes . The >14,000-fold selectivity of Rivenprost for EP4 over EP1 and >800-fold over EP2 is a defining quantitative differentiator.
| Evidence Dimension | Receptor subtype selectivity (Binding Affinity) |
|---|---|
| Target Compound Data | Ki(EP4)=0.7 nM; Ki(EP3)=56 nM; Ki(EP2)=620 nM; Ki(EP1)>10,000 nM |
| Comparator Or Baseline | Misoprostol: EC50(EP2)=250 nM; EC50(EP3)=67 nM; EC50(EP4)=67 nM |
| Quantified Difference | Rivenprost is ~80-fold more selective for EP4 over EP3; misoprostol is non-selective (EP3/EP4 ratio ~1) |
| Conditions | Human recombinant EP receptor binding assays |
Why This Matters
This high selectivity ensures that observed in vivo and in vitro effects are specifically attributable to EP4 activation, reducing experimental noise from off-target prostanoid receptor signaling.
